4-(isopropoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-(isopropoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an isopropoxymethyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the isopropoxymethyl group: This step involves the alkylation of the pyrazole ring at the 4-position using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.
Methylation at the 1-position: The final step is the methylation of the nitrogen atom at the 1-position using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(isopropoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives.
Scientific Research Applications
4-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(isopropoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(ethoxymethyl)-1-methyl-1H-pyrazole: Similar structure with an ethoxymethyl group instead of an isopropoxymethyl group.
4-(methoxymethyl)-1-methyl-1H-pyrazole: Similar structure with a methoxymethyl group instead of an isopropoxymethyl group.
4-(isopropoxymethyl)-1-ethyl-1H-pyrazole: Similar structure with an ethyl group at the 1-position instead of a methyl group.
Uniqueness
4-(isopropoxymethyl)-1-methyl-1H-pyrazole is unique due to the specific combination of the isopropoxymethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-methyl-4-(propan-2-yloxymethyl)pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-7(2)11-6-8-4-9-10(3)5-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
QLHKZQJULZGMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CN(N=C1)C |
Origin of Product |
United States |
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